molecular formula C19H20N2O4S B1516987 2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole CAS No. 1020722-09-1

2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole

Cat. No.: B1516987
CAS No.: 1020722-09-1
M. Wt: 372.4 g/mol
InChI Key: RHDRYBOXMHGNAR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is tert-butyl N-[1-(benzenesulfonyl)indol-2-yl]carbamate . This nomenclature reflects its structural components:

  • A tert-butoxycarbonyl (Boc) protecting group attached to an amino moiety.
  • A phenylsulfonyl group at the 1-position of the indole ring.
  • An indole core substituted at the 2-position with the Boc-protected amine.

The structural representation is validated by spectroscopic and crystallographic data. Key identifiers include:

Structural Feature Identifier
SMILES CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3
InChI InChI=1S/C19H20N2O4S/c1-19(2,3)25-18(22)20-17-13-14-9-7-8-12-16(14)21(17)26(23,24)15-10-5-4-6-11-15/h4-13H,1-3H3,(H,20,22)
InChIKey RHDRYBOXMHGNAR-UHFFFAOYSA-N

Common Synonyms and Registry Identifiers

This compound is referenced under multiple synonyms and registry numbers across chemical databases:

Synonym Registry Identifier Source
2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole CAS 1020722-09-1 PubChem, ChemSpider
tert-Butyl (1-(phenylsulfonyl)-1H-indol-2-yl)carbamate PubChem CID 28306215 PubChem
This compound MDL MFCD09835515 Matrix Scientific
Carbamic acid, N-[1-(phenylsulfonyl)-1H-indol-2-yl]-, 1,1-dimethylethyl ester EC 430-100-3 ChemicalBook

Molecular Formula and Weight Analysis

The compound has the molecular formula C₁₉H₂₀N₂O₄S , with a calculated molecular weight of 372.4 g/mol . A detailed mass analysis is provided below:

Property Value Method
Exact Mass 372.11437830 Da PubChem computed
Monoisotopic Mass 372.11437830 Da PubChem computed
XLogP3-AA 4.7 PubChem computed
Topological Polar Surface Area 85.8 Ų PubChem computed
Heavy Atom Count 26 PubChem computed

The molecular weight and formula align with its synthetic utility as a protected indole derivative in organic synthesis, particularly in peptide coupling and heterocyclic chemistry. The Boc group enhances solubility in nonpolar solvents, while the phenylsulfonyl moiety stabilizes the indole ring against electrophilic substitution.

Properties

IUPAC Name

tert-butyl N-[1-(benzenesulfonyl)indol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-19(2,3)25-18(22)20-17-13-14-9-7-8-12-16(14)21(17)26(23,24)15-10-5-4-6-11-15/h4-13H,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDRYBOXMHGNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique indole structure with a tert-butoxycarbonylamino group and a phenylsulfonyl moiety. This configuration enhances its reactivity and biological properties, making it a valuable candidate for drug development.

Structural Formula

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate the activity of enzymes or receptors involved in various disease pathways, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes associated with inflammatory responses and cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors, altering their activity and leading to therapeutic effects.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves disrupting microtubule assembly and triggering apoptotic pathways.

Case Study: Anticancer Activity

Cell LineIC50 Value (μM)Mechanism of Action
MDA-MB-231 (Breast)5.0Induces apoptosis
A549 (Lung)7.5Microtubule disruption

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives, including this compound. It has shown effective inhibition against various viral strains, particularly HIV.

Case Study: Antiviral Activity

Virus TypeIC50 Value (mM)Notes
HIV0.18Significant selectivity

Cholinesterase Inhibition

The compound has also been investigated for its inhibitory effects on cholinesterase enzymes, which are crucial for Alzheimer's disease treatment. Preliminary results indicate potent inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Case Study: Cholinesterase Inhibition

Enzyme TypeIC50 Value (μM)Therapeutic Implications
Acetylcholinesterase0.05Potential Alzheimer's treatment
Butyrylcholinesterase0.07Cognitive disorder treatment

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameActivity TypeIC50 ValueNotes
This compoundAntiviral0.18 mMEffective against HIV
3-Bromoimidazo[1,2-a]pyridineAChE Inhibition0.05 μMPotential Alzheimer's treatment
N-(Pyridin-2-yl)amideAnticancer10 μMInduces apoptosis in breast cancer cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Protective Groups on Indole Nitrogen

The choice of protective group on the indole nitrogen significantly influences reactivity and synthetic utility:

  • Phenylsulfonyl vs. p-Methoxyphenylsulfonyl :
    • Phenylsulfonyl (as in the target compound) enables efficient magnesiation at C2/C3 positions, facilitating subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .
    • p-Methoxyphenylsulfonyl enhances electron density at the indole core, promoting anion formation at C2 for nucleophilic reactions but may reduce electrophilic substitution rates compared to phenylsulfonyl .
  • Benzyl or Tosyl Groups :
    • Benzyl groups are less electron-withdrawing, leading to reduced stabilization of intermediates and lower regioselectivity in metallation .
    • Tosyl (toluenesulfonyl) groups, while similarly electron-withdrawing, are bulkier and may hinder access to reactive sites .

Reactivity in Cross-Coupling Reactions

  • 1-(Benzyl)indole Derivatives :
    • Require harsher conditions for metallation (e.g., LDA instead of n-BuLi) and show lower yields in cross-coupling due to reduced directing effects .
  • 3-Bromo-1-(phenylsulfonyl)indole :
    • Direct Suzuki coupling at C3 proceeds efficiently (yields >80%), but the absence of a Boc group limits functionalization at C2 .

Stability and Handling

  • Boc Group Stability: The Boc-protected amino group in the target compound is stable under basic and nucleophilic conditions but hydrolyzes in acidic media (e.g., TFA), enabling selective deprotection .
  • Phenylsulfonyl vs. Benzyl: Phenylsulfonyl groups are resistant to hydrogenolysis, unlike benzyl groups, making them preferable for multi-step syntheses involving catalytic hydrogenation .

Research Findings and Data Tables

Table 1: Comparison of Protective Group Effects on Indole Reactivity

Compound Protective Group Metallation Efficiency (n-BuLi) Suzuki Reaction Yield (%) Reference
2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole Phenylsulfonyl High (C3 selective) 70–85 (C2-aryl)
2-(1,3-Dithian-2-yl)-1-(p-methoxyphenylsulfonyl)indole p-Methoxyphenylsulfonyl Moderate (C2 anion formation) N/A
3-Bromo-1-(benzyl)indole Benzyl Low 50–60 (C3-aryl)

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole typically involves:

  • Protection of the indole nitrogen with a phenylsulfonyl group.
  • Introduction of the tert-butoxycarbonyl (Boc) protected amino substituent at the 2-position of the indole ring.
  • Careful control of reaction conditions to maintain the stability of both protecting groups.

Starting Materials and Key Intermediates

Typical Synthetic Procedure

A representative preparation involves the following steps:

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dry THF Maintains anhydrous conditions
Temperature −78 °C during lithiation; room temp for Boc addition Low temp prevents side reactions
Base n-Butyllithium (2.5 M in hexane) 1.5 equivalents typically used
Electrophile Di-tert-butyl dicarbonate (Boc2O) 2 equivalents to ensure full conversion
Quenching agent Saturated ammonium chloride solution Neutralizes excess base
Workup Extraction with DCM, washing with brine Removes inorganic impurities
Purification Flash chromatography Yields high purity product (>95%)

Alternative Synthetic Routes and Variations

  • Use of Triisopropylsilyl (TIPS) Protection: In some procedures, the indole nitrogen is initially protected with triisopropylsilyl chloride (TIPS-Cl) before Boc-amination and subsequent phenylsulfonylation. This multi-step approach can improve regioselectivity and yield but requires additional deprotection steps.
  • Flow Microreactor Systems: Modern synthesis may employ flow microreactor technology to enhance reaction control, improve yields, and maintain product stability during the introduction of sensitive groups like Boc and phenylsulfonyl.
  • Bromination and Subsequent Functionalization: Bromination at the 3-position of the indole ring using N-bromosuccinimide (NBS) can precede lithiation and Boc-amination to enable further functionalization, although this is more relevant to substituted derivatives.

Research Findings and Yields

  • A multi-step synthesis starting from 4-nitroindole reported yields of Boc-protected intermediates in the range of 60-80% per step, with final purification yielding this compound at approximately 60-70% overall yield.
  • The use of n-butyllithium at −78 °C followed by Boc2O addition is critical for high regioselectivity and suppression of side reactions.
  • Purification by flash chromatography typically affords the compound with ≥95% purity, suitable for use as a synthetic intermediate in medicinal chemistry.

Summary Table of Key Synthetic Data

Step Reagents/Conditions Yield (%) Notes
Indole N-sulfonylation Phenylsulfonyl chloride, triethylamine, DCM 80-90 Protects indole nitrogen
Directed lithiation at C-2 n-Butyllithium (1.5 equiv), THF, −78 °C Forms 2-lithio intermediate
Boc-amination Di-tert-butyl dicarbonate (2 equiv), RT 70-80 Introduces Boc-protected amino group
Workup and purification Saturated NH4Cl, DCM extraction, flash chromatography Final product ≥95% purity

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of sulfonylation and Boc protection. The tert-butyl group appears as a singlet at ~1.3 ppm (¹H), while sulfonyl protons are absent due to electron withdrawal .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O of Boc) and ~1350/1150 cm⁻¹ (S=O stretching) confirm functional groups .

How does the phenylsulfonyl group influence the reactivity of the indole core in electrophilic substitution reactions?

Basic
The phenylsulfonyl group at the 1-position deactivates the indole ring by electron withdrawal, directing electrophiles (e.g., halogens, nitrating agents) to the 4- and 6-positions. This contrasts with unsubstituted indole, where electrophilic substitution occurs preferentially at the 3-position. Controlled bromination or nitration requires Lewis acids (e.g., FeCl₃) to moderate reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole
Reactant of Route 2
Reactant of Route 2
2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole

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